Ethyl 3-(glycylamino)benzoate

Description

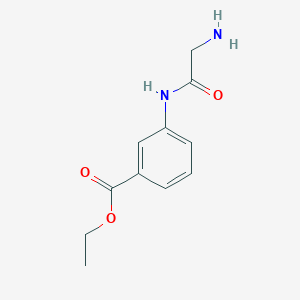

Ethyl 3-(glycylamino)benzoate is a benzoate ester derivative featuring a glycylamino (-NH-CH₂-COOH) substituent at the 3-position of the aromatic ring. This compound combines the ester functionality of ethyl benzoate with a glycylamino group, introducing both lipophilic (ethyl ester) and hydrophilic (amino acid-derived) properties. While synthetic procedures for analogous compounds (e.g., methyl 2-benzoylamino-3-arylaminobut-2-enoates) involve condensation reactions with aromatic amines and acid catalysts , the exact synthesis route for this compound may require glycine incorporation via peptide coupling or similar strategies. Its applications are likely influenced by its dual solubility profile, positioning it as a candidate for pharmaceutical or polymer chemistry uses where targeted reactivity or biocompatibility is critical.

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

ethyl 3-[(2-aminoacetyl)amino]benzoate |

InChI |

InChI=1S/C11H14N2O3/c1-2-16-11(15)8-4-3-5-9(6-8)13-10(14)7-12/h3-6H,2,7,12H2,1H3,(H,13,14) |

InChI Key |

MZWXSGMVNVHSMS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(glycylamino)benzoate can be synthesized through the esterification of 3-(glycylamino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of reactive distillation columns can also enhance the efficiency of the esterification process by continuously removing the water by-product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(glycylamino)benzoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(glycylamino)benzoic acid and ethanol.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products:

Hydrolysis: 3-(glycylamino)benzoic acid and ethanol.

Reduction: The corresponding alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(glycylamino)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including its role as a local anesthetic.

Medicine: Investigated for its potential use in drug formulations due to its ester and amino functional groups.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 3-(glycylamino)benzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 3-(glycylamino)benzoate with structurally related benzoate esters and benzamide derivatives:

Key Differences and Implications

Substituent Position and Reactivity: this compound’s 3-position glycylamino group contrasts with 4-position substituents in analogs like Ethyl 4-(dimethylamino)benzoate. The para-substituted dimethylamino group enhances electron-donating effects, improving polymerization efficiency in resins , whereas the meta-substituted glycylamino group may prioritize steric and hydrogen-bonding interactions.

Functional Group Impact: Glycylamino vs. In contrast, the tertiary dimethylamino group in Ethyl 4-(dimethylamino)benzoate boosts radical initiation efficiency in polymer resins due to its electron-rich nature . Ester vs. Amide: this compound’s ester linkage is more hydrolytically labile than 2-aminobenzamides’ amide bonds, limiting its stability in aqueous environments but offering controlled degradation in drug delivery .

Physicochemical Properties: Solubility: The glycylamino group likely increases water solubility compared to lipophilic analogs like I-6501 (pentylthio) or I-6702 (propoxy/dioxoisoquinolinyl) . However, it remains less lipophilic than alkyl-substituted benzoates (e.g., methyl or ethyl benzoate) used in cosmetics . Thermal Stability: Ethyl 4-(dimethylamino)benzoate exhibits stability under resin-curing conditions (≥100°C) , while this compound’s peptide bond may introduce thermal sensitivity.

Polymers: Ethyl 4-(dimethylamino)benzoate outperforms in resin cements due to high conversion rates , while this compound’s reactivity may require co-initiators like DPI for comparable performance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.